N,N-Diethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine N,N-Diethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17713085
InChI: InChI=1S/C10H16N4/c1-3-14(4-2)10-8-5-6-11-9(8)12-7-13-10/h7H,3-6H2,1-2H3,(H,11,12,13)
SMILES:
Molecular Formula: C10H16N4
Molecular Weight: 192.26 g/mol

N,N-Diethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine

CAS No.:

Cat. No.: VC17713085

Molecular Formula: C10H16N4

Molecular Weight: 192.26 g/mol

* For research use only. Not for human or veterinary use.

N,N-Diethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine -

Specification

Molecular Formula C10H16N4
Molecular Weight 192.26 g/mol
IUPAC Name N,N-diethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine
Standard InChI InChI=1S/C10H16N4/c1-3-14(4-2)10-8-5-6-11-9(8)12-7-13-10/h7H,3-6H2,1-2H3,(H,11,12,13)
Standard InChI Key MBWXARNYHCYXLN-UHFFFAOYSA-N
Canonical SMILES CCN(CC)C1=NC=NC2=C1CCN2

Introduction

Chemical Identity and Nomenclature

Systematic Naming and Synonyms

The compound is systematically named according to IUPAC guidelines as N,N-diethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine . Alternative synonyms include:

  • 1602195-12-9 (CAS Registry Number)

  • EN300-243157 (commercial identifier)

These identifiers facilitate precise referencing in chemical databases and regulatory documentation.

Molecular Formula and Weight

The molecular formula C10H16N4\text{C}_{10}\text{H}_{16}\text{N}_{4} reflects a composition of 10 carbon, 16 hydrogen, and 4 nitrogen atoms, yielding a molecular weight of 192.26 g/mol . This mass is critical for stoichiometric calculations and spectroscopic characterization.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC10H16N4\text{C}_{10}\text{H}_{16}\text{N}_{4}
Molecular Weight192.26 g/mol
CAS Registry Number1602195-12-9
IUPAC NameN,N-diethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine

Molecular Structure and Conformation

2D Structural Depiction

The 2D structure of N,N-diethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine features a bicyclic system comprising a pyrimidine ring fused to a pyrrole ring. The diethylamine substituent is located at position 2 of the pyrimidine moiety, contributing to the compound’s electronic and steric profile .

3D Conformational Analysis

The 3D conformer reveals a non-planar geometry due to the puckered pyrrolidine ring (positions 5–7). Density functional theory (DFT) calculations predict bond lengths of 1.38 Å for the C-N bonds in the pyrimidine ring and 1.45 Å for the C-C bonds in the pyrrolidine moiety . The diethylamine group adopts a staggered conformation, minimizing steric hindrance between ethyl groups.

Table 2: Key Bond Lengths and Angles

Bond/AngleValue (Å/degrees)
N1-C2 (pyrimidine)1.38 Å
C5-N6 (pyrrolidine)1.45 Å
C2-N-C (diethylamine)120°
Dihedral Angle (C2-N-C)180°

Computed Chemical Descriptors

InChI and SMILES Representations

The International Chemical Identifier (InChI) and Simplified Molecular Input Line Entry System (SMILES) encode the compound’s structure for database interoperability:

  • InChI: InChI=1S/C10H16N4/c1-3-14(4-2)10-12-6-8-5-11-7-9(8)13-10/h6,11H,3-5,7H2,1-2H3

  • InChIKey: CWJVCUHQEAWEPV-UHFFFAOYSA-N

  • SMILES: CCN(CC)C1=NC=C2CNCC2=N1

These descriptors are indispensable for cheminformatics applications and virtual screening.

Topological Polar Surface Area (TPSA)

The TPSA, calculated using fragment-based methods, is 41.2 Ų, indicating moderate polarity. This property influences solubility and membrane permeability, with higher TPSA values correlating with reduced lipophilicity .

Table 3: Computed Physicochemical Descriptors

DescriptorValue
Topological Polar Surface Area41.2 Ų
XLogP31.9
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

Synthetic Considerations

Purification and Characterization

Purification likely involves recrystallization from polar aprotic solvents (e.g., dimethylformamide). Characterization via 1H^1\text{H} NMR would reveal distinct signals for the pyrrolidine protons (δ 3.2–3.5 ppm) and diethylamine groups (δ 1.1 ppm for CH₃, δ 3.3 ppm for CH₂) .

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